2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
Description
This compound is a pyrimido[5,4-b]indole derivative featuring a 7,8-dimethoxy-substituted core and an acetamide group linked to a 3-(methylsulfanyl)phenyl substituent. The pyrimidoindole scaffold is a heterocyclic system known for its pharmacological relevance, particularly in modulating protein-protein interactions and enzyme activity.
Properties
IUPAC Name |
2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-28-16-8-14-15(9-17(16)29-2)24-20-19(14)22-11-25(21(20)27)10-18(26)23-12-5-4-6-13(7-12)30-3/h4-9,11,24H,10H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTYNZFEWSRAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps. One common method includes the condensation of appropriate indole derivatives with acylating agents under controlled conditions. The reaction is often carried out in the presence of catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets within cells. The compound may bind to proteins or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Key Observations:
Core Modifications: The target compound’s 7,8-dimethoxy groups differentiate it from analogues with unsubstituted or methyl/trifluoromethoxy-substituted cores (e.g., ). Methoxy groups may improve solubility and target binding via polar interactions.
Substituent Effects on Pharmacokinetics: The 3-(methylsulfanyl)phenyl group in the target compound balances hydrophobicity and metabolic stability. In contrast, cyclopropylmethyl () and isopentyl () groups may increase lipophilicity, risking faster hepatic clearance.
Biological Implications :
- Pyrimidoindole derivatives in demonstrated activity as Toll-like receptor 4 (TLR4) ligands, suggesting the target compound may share similar biological targets. The 7,8-dimethoxy groups could enhance TLR4 binding compared to phenyl or ethoxy substituents ().
- The absence of a thioether linkage in the target compound (vs. ) may reduce off-target interactions with cysteine-rich proteins.
Hypothesized Advantages Over Analogues
- Selectivity : The 3-(methylsulfanyl)phenyl group may confer selectivity over analogues with bulkier substituents (e.g., ).
Biological Activity
2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound belonging to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its unique structural features contribute to its interaction with various biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
These compounds inhibit critical pathways like MEK-MAPK, which are often overactive in various cancers. The compound's structural analogs have shown effectiveness in reducing tumor cell proliferation and inducing apoptosis.
Anti-inflammatory Activity
The indole derivatives are well-known for their anti-inflammatory properties. The compound may exert these effects through inhibition of pro-inflammatory cytokines or by modulating the NF-kB pathway.
Antimicrobial Activity
While specific studies on the antimicrobial activity of this compound are scarce, the presence of sulfur and nitrogen functionalities suggests potential efficacy against bacterial and fungal pathogens. Similar compounds have demonstrated significant antimicrobial effects against various strains.
Case Studies
- Cancer Cell Line Studies : In vitro studies using acute biphenotypic leukemia MV4-11 cells showed that derivatives of this compound inhibited cell proliferation significantly at low concentrations (IC50 values around 0.3 µM). These findings were corroborated by Western blot analysis demonstrating downregulation of phospho-ERK1/2 levels in treated cells .
- Inflammation Models : Animal models treated with compounds structurally related to this pyrimidoindole core exhibited reduced inflammation markers in tissues following induced inflammatory responses.
Q & A
Q. What are the recommended synthetic routes for 2-{7,8-dimethoxy-4-oxo-pyrimidoindol-3-yl}-N-[3-(methylsulfanyl)phenyl]acetamide, and how can reaction yields be optimized?
- Methodological Answer : A robust synthesis strategy involves coupling pyrimidoindole intermediates with activated acetamide precursors. For example, carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane with triethylamine as a base has been effective for analogous acetamide derivatives . Yield optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature, stoichiometry, and solvent polarity. Statistical tools such as factorial designs minimize experimental runs while identifying critical parameters .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic analyses:
- NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), methylsulfanyl (δ ~2.5 ppm), and acetamide protons (δ ~8.0–8.5 ppm for NH).
- X-ray Crystallography : Resolve hydrogen bonding patterns (e.g., N–H⋯O dimers with R₂²(10) motifs) to confirm planarity of the pyrimidoindole core and acetamide linkage .
- Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns.
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Screen for kinase inhibition (e.g., CDK or Aurora kinases) due to the pyrimidoindole scaffold’s affinity for ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™) at concentrations ranging from 1 nM to 10 µM. Parallel cytotoxicity testing in HEK-293 or HepG2 cells (IC₅₀) ensures selectivity .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and optimize its synthetic pathway?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model transition states and reaction barriers. Tools like ICReDD’s reaction path search algorithms integrate computational and experimental data to prioritize viable routes. For example, simulate the nucleophilic attack of the pyrimidoindole nitrogen on activated acetamide carbonyl groups .
Q. What strategies resolve contradictions in SAR studies for methylsulfanyl and methoxy substituents?
- Methodological Answer :
- Steric Effects : Compare docking scores (e.g., AutoDock Vina) of methylsulfanyl vs. bulkier substituents to assess steric hindrance in target binding pockets.
- Electronic Effects : Use Hammett σ constants to correlate substituent electronic properties (e.g., methoxy’s −I effect) with activity trends.
- Meta-Analysis : Apply multivariate regression to disentangle conflicting data from heterogeneous assay conditions .
Q. How can reaction scalability be improved without compromising enantiomeric purity?
- Methodological Answer :
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., cyclization of pyrimidoindole intermediates).
- Membrane Separation : Isolate enantiomers via chiral stationary phases (CSP-HPLC) or enzymatic resolution (e.g., lipase-mediated acetylation) .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediates in real time .
Data Interpretation and Validation
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Force Field Refinement : Re-parameterize molecular dynamics simulations using experimental binding constants (e.g., SPR or ITC data).
- Solvent Effects : Re-run DFT calculations with explicit solvent models (e.g., COSMO-RS) to account for hydrophobic interactions.
- Validation : Cross-check with orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) to confirm target engagement .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in heterogeneous cell models?
- Methodological Answer : Apply mixed-effects models to account for inter-experiment variability. Use Akaike Information Criterion (AIC) to select between sigmoidal (Hill equation) vs. biphasic fits. For example:
E = E_{\text{min}} + \frac{(E_{\text{max}} - E_{\text{min}})}{1 + 10^{(\log(\text{EC}_{50}) - \log[C]) \cdot n_H}}
where = Hill slope. Bootstrap resampling (≥1000 iterations) quantifies confidence intervals for EC₅₀ values .
Safety and Handling
Q. What safety protocols are critical during in vitro handling of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
